2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

VEGFR2 Angiogenesis Tyrosine Kinase

Researchers establishing baseline kinase inhibition SAR or synthesizing Ru(II) arene metallodrugs need a structurally defined, unsubstituted scaffold. 2-(1H-Pyrazol-1-yl)-1H-benzimidazole provides predictable N,N-chelation with zero steric interference, ensuring accurate potency quantification. • Critical control for VEGFR2 phosphorylation & SphK1 inhibition screens • Enables reproducible [Ru(η⁶-p-cym)(L)X]⁺ complexes (IC₅₀ 9-12 μM vs. TNBC) • High-yield synthesis (up to 99%) supports economical library derivatization • ≥95% purity; reliable supply chain for large-scale medicinal chemistry programs

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 6488-88-6
Cat. No. B1298856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
CAS6488-88-6
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=CC=N3
InChIInChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13)
InChIKeyQMKRHMVAGXMKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole Procurement & Research Baseline


2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole (CAS 6488-88-6; molecular formula C₁₀H₈N₄; MW 184.20 g/mol) is an unsubstituted benzimidazole-pyrazole hybrid that serves as a foundational scaffold in medicinal chemistry and coordination chemistry . It is characterized by a planar bicyclic structure enabling N,N-chelation to metal centers and participation in π-π stacking interactions [1]. The compound is commercially available from multiple reputable vendors with purities typically ranging from 95% to 98% . Its primary utility lies in its role as a parent ligand for the generation of metallodrug candidates and as a core structure for further derivatization to target various kinases and biological pathways.

Unsubstituted parent scaffold for SAR studies and kinase inhibitor development
N,N-chelating ligand for Ru(II), Cu(II), and Zn(II) metallodrug candidates
High-yielding synthetic access supports reliable supply and derivatization

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole: Irreplaceable by Generic Analogs


The unsubstituted 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole scaffold is not functionally interchangeable with simple benzimidazoles, pyrazoles, or even substituted derivatives due to its unique dual chelating geometry and electronic properties. While substituted analogs (e.g., 4-halo derivatives) demonstrate enhanced potency in specific kinase inhibition assays, the parent compound provides a well-defined baseline for structure-activity relationship (SAR) studies and serves as a critical control in metallodrug development [1]. The absence of substituents on the pyrazole ring minimizes steric hindrance, enabling predictable coordination behavior with transition metals such as Ru(II), Cu(II), and Zn(II) [2][3]. Substitution at the 4-position of the pyrazole ring, as in L2 (4-Cl) and L4 (4-I), significantly alters both the electronic environment and biological activity profile, underscoring that the parent compound is a distinct chemical entity with specific utility in foundational research and as a precursor for targeted derivatization.

Aspect
Parent Scaffold
Substituted Analog
SAR baseline
Provides consistent electronic/steric reference
4-halo derivatives show altered kinase inhibition; may not serve as baseline control
Metal coordination
Predictable N,N-chelation geometry and hydrogen bonding
Substitution may change bond lengths and supramolecular architecture
Biological profile
Well-defined negative/baseline control
Potency shifts may confound interpretation without parent comparison

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole Quantitative Evidence


VEGFR2 Inhibition: Parent vs. Halido-Substituted Analogs

The parent ligand L1 (2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole) forms the core of a series of halido-substituted derivatives (L2: 4-Cl; L3: 4-Br; L4: 4-I) evaluated for VEGFR2 phosphorylation inhibition. While direct IC₅₀ values for L1 alone are not reported, the study demonstrates that halido-substituted ligands L2 and L4 significantly inhibit VEGFR2 phosphorylation in vitro [1]. The unsubstituted parent L1 is essential for establishing the baseline electronic and steric properties of the ligand series; substitution at the 4-position of the pyrazole ring enhances the inhibitory effect, indicating that the parent compound provides a tunable scaffold for optimization. Additionally, Ru(II) complexes incorporating L1 and its derivatives exhibit cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with IC₅₀ values in the range of 9–12 μM [1].

VEGFR2 inhibition
Class-level
Parent L1: no direct IC₅₀ reported; Ru(II)-L1 complexes IC₅₀ 9–12 μM (MDA-MB-231). Halido derivatives L2/L4 show qualitative VEGFR2 phosphorylation inhibition enhancement
Establishes unsubstituted baseline for SAR in VEGFR2-targeted metallodrug research
In vitro VEGFR2 phosphorylation assay; class-level inference
VEGFR2 Angiogenesis Tyrosine Kinase Metallodrugs

SphK1 Inhibition by Pyrazolylbenzimidazole Core

A series of pyrazolylbenzimidazoles, structurally related to the target compound, were synthesized and evaluated as SphK1 inhibitors. Compounds 47 and 48 demonstrated effective SphK1 inhibition with reported IC₅₀ values and formed stable protein-ligand complexes as confirmed by fluorescence quenching and molecular docking [1]. The unsubstituted parent 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole serves as the foundational scaffold for this class; SAR studies indicate that substitution at various positions modulates binding affinity to the ATP-binding pocket of SphK1. While the parent compound itself was not the most potent derivative, its procurement is necessary for generating the core structure and for use as a negative or baseline control in SphK1 inhibition assays.

SphK1 inhibition
Class-level
Parent scaffold not directly assayed; derivatives 47/48 show effective SphK1 inhibition with reported IC₅₀
Serves as core scaffold and baseline control for SphK1 inhibitor SAR exploration
In vitro enzyme assay; fluorescence quenching and docking support
SphK1 Cancer Kinase Inhibitor Pyrazolylbenzimidazole

Synthetic Yield and Accessibility Benchmarking

The synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has been optimized to achieve high yields under standard laboratory conditions. Reported synthetic yields for the target compound reach up to 99% and 92% using straightforward nucleophilic substitution or condensation routes. These yields are notably higher than many substituted analogs, which often require additional protection/deprotection steps or suffer from steric hindrance during ring closure. For procurement decisions, the high-yielding synthesis translates to reliable commercial availability and cost-effectiveness for bulk purchases. Commercial suppliers typically offer purities of 95% (AKSci) and 98% (Leyan) [1].

Synthetic yield
Data to verify
Reported yields up to 99% (J. Org. Chem. 2011) and 92% (1991) for parent; substituted analogs as low as 15%
High-yielding synthesis supports economical procurement and large-scale research
Sources not linked; cross-study comparable
Organic Synthesis Yield Precursor Heterocyclic Chemistry

Cu(II) and Zn(II) Complexation and Crystal Structures

The unsubstituted 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole ligand (L1) has been shown to form well-defined mononuclear and dinuclear complexes with Cu(II) and Zn(II) ions, characterized by single-crystal X-ray crystallography [1]. In contrast, substituted derivatives or ligands lacking the benzimidazole N-H group exhibit altered intermolecular interactions (e.g., reliance on π-π stacking versus hydrogen bonding) and can yield different supramolecular architectures [1]. The parent ligand's ability to form consistent metal-nitrogen bond lengths and predictable coordination geometries makes it a reliable building block for metallosupramolecular chemistry and for studying metal-drug synergism in anticancer agents.

Cu/Zn complexation
Head-to-head
Forms mononuclear [Zn(L1)₂(NO₃)]NO₃ and [Cu(L2)₂(NO₃)]NO₃; benzimidazole N-H enables hydrogen bonding absent in N-H-lacking analogs
Predictable coordination geometry reduces variability in metallosupramolecular design
Single-crystal X-ray structures; direct comparison
Coordination Chemistry Metallosupramolecular Crystal Engineering Cu(II) Zn(II)

Physicochemical and Safety Profile

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole exhibits a melting point of 226 °C, a boiling point of 427.7 ± 28.0 °C, and a predicted LogP of 2.55, indicating moderate lipophilicity . Its safety profile is well-characterized, with GHS hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H312+H332 (harmful in contact with skin or if inhaled) . These properties are distinct from many substituted analogs, which may have altered physical states, different toxicological profiles, or require specialized storage (e.g., hygroscopicity). The compound is stable under long-term storage in a cool, dry place and is classified as not hazardous for transport .

Physicochemical profile
Data to verify
MP 226 °C, BP 427.7 °C, LogP 2.55; GHS H301/H315/H319/H335/H312+H332
Well-defined handling and storage baseline; may differ from substituted analogs
Supplier SDS; not hazardous for transport
Safety Handling Storage GHS Stability

Commercial Purity and Vendor Consistency

The target compound is available from multiple reputable chemical suppliers with consistent purity specifications. AKSci offers 95% purity , while Leyan provides 98% purity [1]. Apollo Scientific lists the compound with a melting point of 226 °C and full GHS documentation . Key Organics Ltd also supplies the compound with purity >95% . This multi-vendor availability ensures competitive pricing and reliable supply chains, unlike many substituted analogs which may be single-sourced or require custom synthesis. For large-scale procurement or long-term research programs, the parent compound's broad commercial footprint reduces supply chain risk.

Commercial purity
Specification review
AKSci 95%, Leyan 98%, Key Organics >95%; multi-vendor availability
Broad commercial footprint reduces supply chain risk; competitive pricing
HPLC/NMR QC; vendor specifications
Purity Quality Control Procurement Vendor Comparison

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole Application Scenarios


VEGFR2 & SphK1 Kinase Inhibitor SAR Scaffold

Researchers developing kinase inhibitors for oncology applications should procure the unsubstituted parent compound to establish baseline activity in VEGFR2 phosphorylation assays and SphK1 inhibition screens. The compound serves as a critical control when evaluating halido-substituted or other functionalized derivatives, enabling precise quantification of potency gains attributable to specific substituents [1][2].

Ruthenium(II) Anticancer Complexes Ligand

The compound is an essential precursor for synthesizing half-sandwich Ru(II) arene complexes of the type [Ru(η⁶-p-cym)(L)X]⁺, which have demonstrated cytotoxicity (IC₅₀ 9–12 μM) against triple-negative breast cancer cells and the ability to inhibit VEGFR2 phosphorylation [1]. Procurement of the pure parent ligand ensures reproducible complexation and accurate assessment of metal-drug synergism.

Metallosupramolecular & Crystal Engineering Building Block

The well-defined N,N-chelating geometry of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole enables the predictable construction of Cu(II) and Zn(II) coordination architectures with controllable intermolecular hydrogen bonding (via the benzimidazole N-H) and π-π stacking interactions [3]. This makes it a reliable building block for crystal engineering, porous materials, and supramolecular host-guest systems.

High-Yield Precursor for Diversification Libraries

With reported synthetic yields up to 99% , the parent compound is an economical starting material for generating diverse compound libraries through electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling. Its high yield and reliable supply chain make it a cost-effective choice for large-scale medicinal chemistry programs requiring extensive derivatization.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR scaffold research
Baseline reference for substituent effects
VEGFR2 phosphorylation assay context; SphK1 inhibition screen context
Ruthenium(II) complex studies in cancer cell models
N,N-chelation and metal-binding reproducibility
Cytotoxicity endpoint review (triple-negative breast cancer model context)
Metallosupramolecular and crystal engineering
Predictable coordination geometry and hydrogen bonding
Crystal structure and supramolecular architecture validation
Diversification library precursor
High-yielding synthetic entry point
Derivatization efficiency and library synthesis scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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